Ethyl 3,4,5-Trifluorobenzoate: Physicochemical Profiling and Synthetic Utility in Fluorinated Pharmacophores
Ethyl 3,4,5-Trifluorobenzoate: Physicochemical Profiling and Synthetic Utility in Fluorinated Pharmacophores
[1]
Executive Summary & Molecular Identity
Ethyl 3,4,5-trifluorobenzoate (CAS: 495405-09-9) is a critical fluorinated intermediate used extensively in the synthesis of ferroelectric liquid crystals and fluoroquinolone antibiotics. While its primary identifier is its molecular weight of 204.15 g/mol , its value to researchers lies in the specific electronic properties conferred by the trifluoro-substitution pattern. The electron-withdrawing nature of the three fluorine atoms at the 3, 4, and 5 positions significantly alters the lipophilicity and metabolic stability of the benzoate core, making it a staple in medicinal chemistry optimization campaigns.
Physicochemical Constants
The following data serves as the baseline for stoichiometric calculations and quality control (QC) protocols.
| Property | Value | Unit | Method/Notes |
| Molecular Formula | C₉H₇F₃O₂ | - | - |
| Molecular Weight | 204.15 | g/mol | Monoisotopic mass: 204.04 |
| CAS Number | 495405-09-9 | - | Precursor Acid CAS: 121602-93-5 |
| Boiling Point | 229.9 ± 20.0 | °C | @ 760 mmHg |
| Density | 1.281 ± 0.06 | g/cm³ | @ 25 °C |
| LogP | 2.85 | - | Predicted (Lipophilicity index) |
| Refractive Index | 1.458 | - | - |
Synthetic Methodology: Acid-Catalyzed Esterification
Core Directive: The synthesis of ethyl 3,4,5-trifluorobenzoate is most reliably achieved via Fischer Esterification.[1] Expert Insight: The 3,4,5-trifluoro substitution pattern exerts a strong electron-withdrawing effect (inductive effect, -I) on the benzene ring. This makes the carbonyl carbon of the carboxylic acid more electrophilic than in non-fluorinated benzoic acid, theoretically accelerating nucleophilic attack by ethanol. However, it also increases the acidity of the precursor (3,4,5-trifluorobenzoic acid), requiring careful control of the catalyst concentration to prevent side reactions.
Protocol: Sulfuric Acid-Mediated Synthesis
Scale: 10 mmol batch
Reagents:
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3,4,5-Trifluorobenzoic acid (1.76 g, 10 mmol)[1]
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Absolute Ethanol (20 mL, excess solvent/reactant)
Step-by-Step Workflow:
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Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.76 g of 3,4,5-trifluorobenzoic acid in 20 mL of absolute ethanol.
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Activation: Add 0.5 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic.
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Reflux: Attach a reflux condenser and heat the mixture to 80°C (ethanol reflux) for 6–8 hours.
-
Workup:
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the clear oil product.
Reaction Logic Diagram
Figure 1: Step-by-step logic flow for the acid-catalyzed synthesis of ethyl 3,4,5-trifluorobenzoate.
Analytical Characterization & Molecular Weight Validation
To confirm the identity of the synthesized compound, researchers must validate the molecular weight and structural connectivity.
Mass Spectrometry (GC-MS)
The definitive confirmation of the molecular weight (204.15 g/mol ) is achieved via Electron Impact (EI) ionization.[1]
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Base Peak: Typically m/z 159 (Loss of ethoxy group [-OEt, mass 45] to form the acylium ion).[1]
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Secondary Fragment: m/z 131 (Loss of CO from the acylium ion, leaving the trifluorophenyl cation).
Nuclear Magnetic Resonance (NMR)
NMR provides the "fingerprint" of the molecule.[1][2]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.6–7.8 ppm (m, 2H): Aromatic protons at positions 2 and 6.[1][2] Note: The multiplet structure arises from long-range coupling with fluorine atoms.
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δ 4.38 ppm (q, J=7.1 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group.[1]
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δ 1.39 ppm (t, J=7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.[1]
-
-
¹⁹F NMR (376 MHz, CDCl₃):
Fragmentation Pathway Diagram
Figure 2: Mass spectrometry fragmentation logic validating the molecular weight of 204 g/mol .
Applications in Drug Development & Materials Science[5]
Liquid Crystal Displays (LCDs)
Ethyl 3,4,5-trifluorobenzoate serves as a core mesogenic unit.[1] The high electronegativity of the fluorine atoms creates a strong dipole moment perpendicular to the molecular axis.[2] This property, known as negative dielectric anisotropy , is essential for Vertical Alignment (VA) mode LCDs, allowing pixels to switch states rapidly under an electric field [1].[1]
Pharmaceutical Intermediates
The compound is a precursor to fluoroquinolone antibiotics (e.g., Ofloxacin derivatives).[1][2] The 3,4,5-trifluoro motif is retained in the final drug structure to:
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Block metabolic oxidation at the aromatic ring (increasing half-life).[1][2]
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Enhance lipophilicity (improving cell membrane permeability).[1][2]
References
-
PubChem. (2024).[1][2][5] Ethyl 3,4,5-trifluorobenzoate Compound Summary. National Library of Medicine.[1][2] [Link]
-
Kirsch, P. (2013).[1][2] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1][2] (General reference for fluorinated liquid crystals).
Sources
- 1. 3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3,4,5-Trimethoxybenzoate | C12H16O5 | CID 231162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 4-fluorobenzoate 99% | Sigma-Aldrich [sigmaaldrich.com]
